

Ethyl 4-methoxybenzoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-methoxybenzoate

Cat. No.: B166137

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CAS Number: 94-30-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-methoxybenzoate**, a versatile aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. This document consolidates key physicochemical data, spectroscopic information, detailed experimental protocols, and insights into its potential role in drug discovery and development.

Physicochemical Properties

Ethyl 4-methoxybenzoate is a colorless to pale yellow liquid with a characteristic sweet, fruity, and anise-like odor.^{[1][2]} It is soluble in organic solvents and oils but insoluble in water.^[3]

Table 1: Physicochemical Properties of **Ethyl 4-methoxybenzoate**

Property	Value	Reference(s)
CAS Number	94-30-4	[4]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[4]
Molecular Weight	180.20 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	7-8 °C	[4]
Boiling Point	263 °C (at 760 mmHg), 142-143 °C (at 12 mmHg)	[4]
Density	1.103 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.524	
Solubility	Insoluble in water; soluble in organic solvents and oils	[3]

Spectroscopic Data

The structural elucidation of **Ethyl 4-methoxybenzoate** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of **Ethyl 4-methoxybenzoate** (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Reference(s)
8.00	d	8.8	2H	Aromatic (ortho to -COOEt)	[5]
6.91	d	8.8	2H	Aromatic (ortho to -OCH ₃)	[5]
4.34	q	7.1	2H	-OCH ₂ CH ₃	[5]
3.84	s	-	3H	-OCH ₃	[5]
1.38	t	7.1	3H	-OCH ₂ CH ₃	[5]

Table 3: ¹³C NMR Spectral Data of **Ethyl 4-methoxybenzoate** (CDCl₃)

Chemical Shift (δ) ppm	Assignment	Reference(s)
166.29	C=O	[5]
163.11	Aromatic C-O	[5]
131.42	Aromatic CH (ortho to -COOEt)	[5]
122.77	Aromatic C-COOEt	[5]
113.41	Aromatic CH (ortho to -OCH ₃)	[5]
60.55	-OCH ₂ CH ₃	[5]
55.30	-OCH ₃	[5]
14.30	-OCH ₂ CH ₃	[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of **Ethyl 4-methoxybenzoate** shows a molecular ion peak at m/z 180, corresponding to its molecular weight.

Table 4: Key Mass Spectrometry Fragments for **Ethyl 4-methoxybenzoate**

m/z	Relative Intensity (%)	Putative Fragment
180	30.0	$[M]^+$
152	17.6	$[M - C_2H_4]^+$
135	100.0	$[M - OCH_2CH_3]^+$
107	7.6	$[M - COOEt]^+$
92	9.7	$[C_6H_4O]^+$
77	13.1	$[C_6H_5]^+$

Synthesis of Ethyl 4-methoxybenzoate

Ethyl 4-methoxybenzoate is commonly synthesized via the Fischer esterification of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst.[\[6\]](#)[\[7\]](#)

Experimental Protocol: Fischer Esterification

Materials:

- 4-Methoxybenzoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
- Sodium bicarbonate ($NaHCO_3$) solution (saturated)
- Brine (saturated $NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

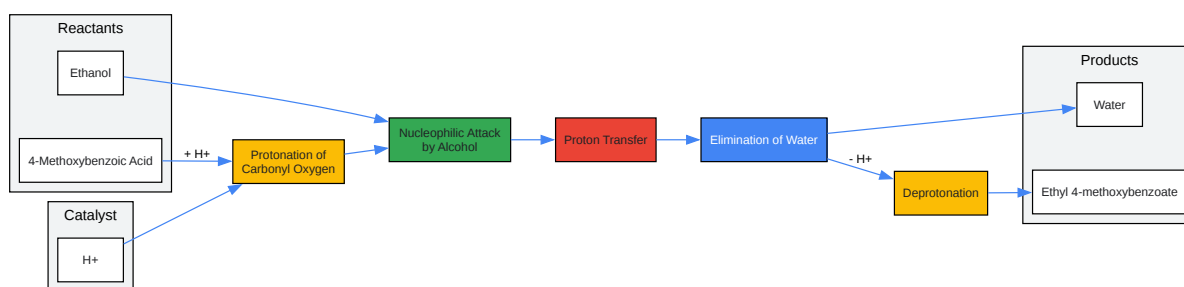
Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

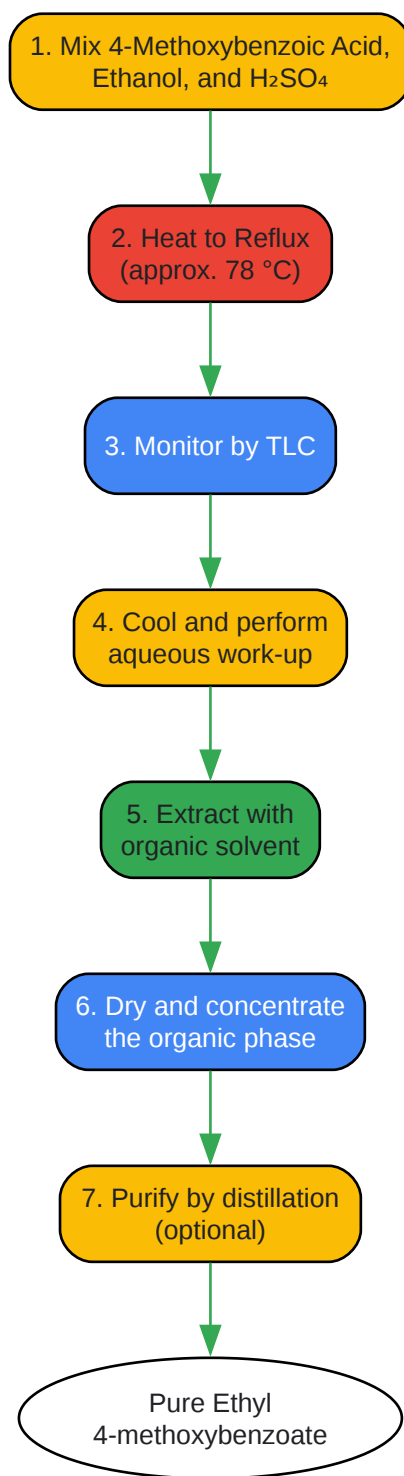
- **Reaction Setup:** In a round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents), which also serves as the solvent.[\[6\]](#)
- **Catalyst Addition:** With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.05-0.1 equivalents) to the mixture.[\[6\]](#)
- **Reflux:** Attach a reflux condenser and heat the reaction mixture to a gentle reflux (the boiling point of ethanol, approximately 78 °C) using a heating mantle or oil bath.[\[6\]](#)
- **Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[\[6\]](#)
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Dilute with an organic solvent such as ethyl acetate.[\[6\]](#)
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.[\[6\]](#)

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude **Ethyl 4-methoxybenzoate**.^[6]
- **Purification:** The crude product can be further purified by distillation under reduced pressure if necessary.



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Fischer Esterification Mechanism



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Synthesis Workflow

Applications in Drug Development

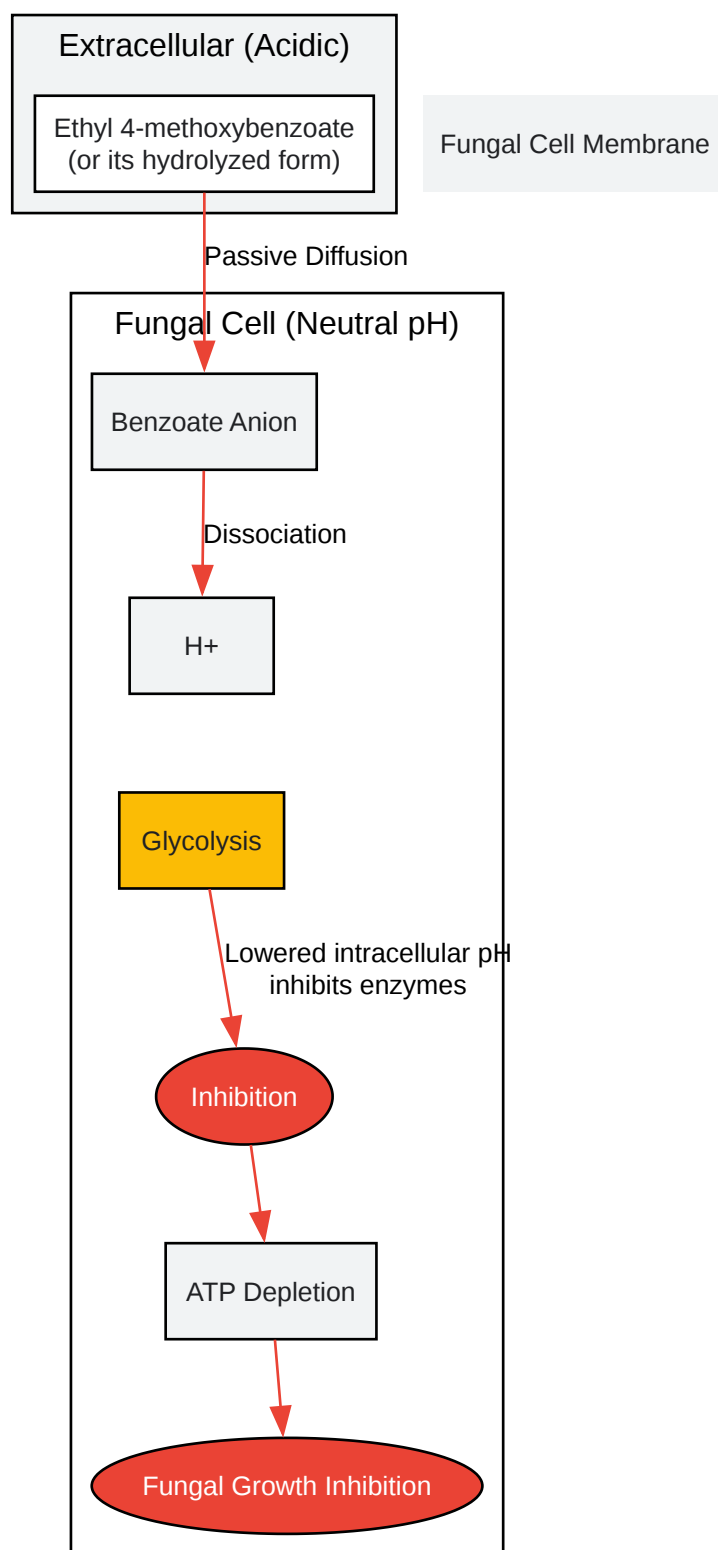
Ethyl 4-methoxybenzoate serves as a versatile intermediate in organic synthesis, with potential applications in the pharmaceutical industry.^[2] Its structure can be modified to create more complex molecules with desired biological activities.

Role as a Pharmaceutical Intermediate

The ester and methoxy functional groups of **Ethyl 4-methoxybenzoate** provide reactive sites for various chemical transformations, making it a valuable building block in the synthesis of more complex pharmaceutical agents. Benzoic acid derivatives are common scaffolds in medicinal chemistry, and **Ethyl 4-methoxybenzoate** can be a precursor for the synthesis of compounds targeting a range of therapeutic areas.^[8]

Antifungal Activity

Studies have suggested that **Ethyl 4-methoxybenzoate** possesses potential antifungal properties.^[2] While the specific mechanism of action for this compound has not been extensively elucidated, the antifungal activity of benzoates is generally attributed to their ability to disrupt cellular processes in fungi. It is proposed that in an acidic environment, the undissociated form of the acid can penetrate the fungal cell membrane.^[9] Once inside the more neutral cytoplasm, it dissociates, leading to a decrease in intracellular pH. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase, disrupting glycolysis and ultimately leading to growth inhibition.^[9]



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